Dexnafenodone Hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

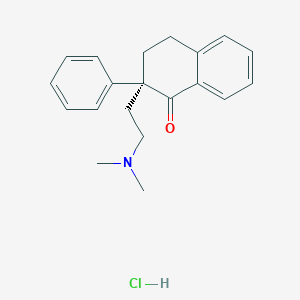

分子式 |

C20H24ClNO |

|---|---|

分子量 |

329.9 g/mol |

IUPAC名 |

(2S)-2-[2-(dimethylamino)ethyl]-2-phenyl-3,4-dihydronaphthalen-1-one;hydrochloride |

InChI |

InChI=1S/C20H23NO.ClH/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22;/h3-11H,12-15H2,1-2H3;1H/t20-;/m0./s1 |

InChIキー |

IFLAOONIDYUCJU-BDQAORGHSA-N |

異性体SMILES |

CN(C)CC[C@@]1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3.Cl |

正規SMILES |

CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Dexnafenodone Hydrochloride mechanism of action in neurons

An In-depth Technical Guide to the Neuronal Mechanism of Action of Centanafadine (formerly Dexnafenodone Hydrochloride/EB-1020)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centanafadine, also known by its developmental code name EB-1020 and formerly referred to as this compound, is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Developed for the treatment of Attention-Deficit Hyperactivity Disorder (ADHD), its mechanism of action is centered on the modulation of key neurotransmitter systems in the brain.[1][2] This document provides a comprehensive overview of the neuronal mechanism of action of Centanafadine, detailing its pharmacological profile, preclinical and clinical findings, and the experimental methodologies used in its characterization.

Core Mechanism of Action: Triple Reuptake Inhibition

Centanafadine's primary mechanism of action is the inhibition of the reuptake of three key monoamine neurotransmitters: norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT).[1][3] It achieves this by binding to their respective transporter proteins (NET, DAT, and SERT), blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of norepinephrine, dopamine, and serotonin in the synapse, thereby enhancing neurotransmission.

The inhibitory activity of Centanafadine is not evenly distributed across the three transporters. It exhibits a preferential affinity for the norepinephrine transporter, followed by the dopamine transporter, and to a lesser extent, the serotonin transporter. This specific inhibitory ratio is a defining characteristic of its pharmacological profile.[1][2]

Pharmacological Profile: Quantitative Data

The inhibitory potency of Centanafadine at the human norepinephrine, dopamine, and serotonin transporters has been quantified through in vitro studies using cloned cell lines transfected with these human transporters. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Transporter | IC50 (nM) | Inhibitory Ratio (vs. NE) |

| Norepinephrine (NE) | 6 | 1 |

| Dopamine (DA) | 38 | 6 |

| Serotonin (5-HT) | 83 | 14 |

Data sourced from MedChemExpress and Bymaster et al., 2012.[4][5]

This quantitative profile highlights Centanafadine as a potent norepinephrine reuptake inhibitor with significant but less potent effects on dopamine and serotonin reuptake.[2]

Neuronal Signaling Pathways

The therapeutic effects of Centanafadine are a direct consequence of its modulation of noradrenergic, dopaminergic, and serotonergic signaling pathways.

Caption: Centanafadine's inhibition of monoamine transporters.

Preclinical Evidence and Experimental Protocols

In Vitro Transporter Inhibition Assays

Objective: To determine the in vitro potency of Centanafadine in inhibiting the reuptake of norepinephrine, dopamine, and serotonin.

Experimental Protocol:

-

Cell Lines: Cloned cell lines stably transfected with human norepinephrine (hNET), dopamine (hDAT), or serotonin (hSERT) transporters were utilized.

-

Radioligand Binding: The assay measures the ability of Centanafadine to displace radiolabeled ligands specific to each transporter.

-

Procedure:

-

Cells were cultured to confluence in appropriate media.

-

Cell membranes were prepared and incubated with a fixed concentration of a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) and varying concentrations of Centanafadine.

-

Non-specific binding was determined in the presence of a high concentration of a known inhibitor.

-

After incubation, the membranes were washed to remove unbound radioligand and radioactivity was quantified using liquid scintillation counting.

-

IC50 values were calculated by non-linear regression analysis of the concentration-response curves.

-

In Vivo Microdialysis Studies

Objective: To measure the effect of Centanafadine on extracellular concentrations of norepinephrine and dopamine in key brain regions of freely moving rats.

Experimental Protocol:

-

Animal Model: Adult male rats.

-

Surgical Procedure:

-

Rats were anesthetized and stereotaxically implanted with microdialysis guide cannulae targeting the prefrontal cortex and striatum.

-

Animals were allowed to recover for several days post-surgery.

-

-

Microdialysis:

-

On the day of the experiment, a microdialysis probe was inserted into the guide cannula.

-

The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

After a stabilization period to obtain a baseline, Centanafadine was administered.

-

Dialysate samples were collected at regular intervals and analyzed for norepinephrine and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Results: Centanafadine administration led to a marked increase in extracellular levels of both norepinephrine and dopamine in the rat prefrontal cortex, with peak increases of 375% and 300% respectively.[4] It also elevated dopamine concentrations in the striatum to 400% of baseline.[4]

Caption: Workflow for in vivo microdialysis experiments.

Behavioral Studies in Animal Models of ADHD

Objective: To evaluate the efficacy of Centanafadine in a well-established animal model of ADHD.

Experimental Protocol:

-

Animal Model: Juvenile rats with neonatal 6-hydroxydopamine (6-OHDA) lesions. This lesioning technique depletes catecholamines and induces locomotor hyperactivity, a core symptom of ADHD.

-

Procedure:

-

Newborn rat pups were administered 6-OHDA intracisternally.

-

The animals were allowed to mature to the juvenile stage.

-

Locomotor activity was measured in an open-field apparatus.

-

Centanafadine was administered at various doses, and its effect on locomotor hyperactivity was assessed.

-

-

Results: Centanafadine dose-dependently inhibited the locomotor hyperactivity in this animal model of ADHD.[2][4]

Clinical Development and Therapeutic Implications

Centanafadine has undergone Phase II and III clinical trials for the treatment of ADHD in adults.[3][6] The clinical trial results have demonstrated its efficacy in reducing the symptoms of ADHD.[3] The balanced triple-reuptake inhibition profile of Centanafadine is thought to contribute to its therapeutic effects on the core symptoms of inattention, hyperactivity, and impulsivity, which are associated with dysregulation of norepinephrine and dopamine pathways.

Conclusion

References

- 1. Centanafadine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phase III trials show efficacy of EB 1020 in attention-deficit hyperactivity disorder.- Otsuka Pharmaceutical - Medical Update Online [medicalupdateonline.com]

- 4. Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Centanafadine - Otsuka Pharmaceutical - AdisInsight [adisinsight.springer.com]

An In-depth Technical Guide to the Synthesis of (S)-Nafenodone for Research Professionals

For research purposes only. Not intended for human or animal consumption.

This technical guide provides a comprehensive overview of a plausible synthetic pathway for obtaining enantiomerically pure (S)-Nafenodone. The synthesis involves two primary stages: the preparation of racemic Nafenodone followed by chiral resolution to isolate the desired (S)-enantiomer. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Synthesis of Racemic Nafenodone

The synthesis of racemic Nafenodone can be achieved through the alkylation of 1-phenylpiperazine (B188723) with a suitable electrophile containing the tetralone moiety. A plausible route is outlined below, based on established methodologies for the synthesis of related arylpiperazine compounds.

Reaction Scheme

Caption: Synthesis of Racemic Nafenodone via Alkylation.

Experimental Protocol: Synthesis of Racemic Nafenodone

This protocol is a representative procedure and may require optimization.

Materials:

-

1-Phenylpiperazine

-

2-(3-chloropropyl)-2-phenyl-1-tetralone

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a solution of 1-phenylpiperazine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 2-(3-chloropropyl)-2-phenyl-1-tetralone (1.0 equivalent) in acetonitrile to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford racemic Nafenodone.

Characterization:

The structure and purity of the synthesized racemic Nafenodone should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chiral Resolution of Racemic Nafenodone

The separation of the (S)-enantiomer from the racemic mixture can be accomplished using several techniques. Diastereomeric salt formation with a chiral resolving agent is a widely used and scalable method.

Principle of Diastereomeric Salt Resolution

Racemic Nafenodone, being a basic compound due to the piperazine (B1678402) nitrogen, can react with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Proposed Chiral Resolution Workflow

Caption: Diastereomeric Salt Resolution of Racemic Nafenodone.

Experimental Protocol: Chiral Resolution

This protocol is a general guideline and requires optimization of the resolving agent, solvent system, and crystallization conditions.

Materials:

-

Racemic Nafenodone

-

(+)-Dibenzoyl-D-tartaric acid (DBTA) or other suitable chiral acid

-

Methanol or another suitable solvent system

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination

Procedure:

-

Dissolve racemic Nafenodone (1.0 equivalent) in a minimal amount of heated methanol.

-

In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of heated methanol.

-

Slowly add the chiral acid solution to the Nafenodone solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the precipitated crystals by filtration. This solid is enriched in one diastereomeric salt.

-

Wash the crystals with a small amount of cold methanol.

-

The enantiomeric purity of the Nafenodone in the crystallized salt should be determined at this stage by chiral HPLC after liberating the free base from a small sample.

-

To liberate the free base, suspend the diastereomeric salt crystals in a mixture of dichloromethane and aqueous sodium hydroxide solution. Stir until all solids have dissolved.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched Nafenodone.

-

The mother liquor from the crystallization contains the other diastereomeric salt and can be processed similarly to recover the other enantiomer if desired.

-

Recrystallization of the enantiomerically enriched Nafenodone or its salt may be necessary to achieve the desired enantiomeric purity.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and resolution of (S)-Nafenodone. Actual results will vary depending on the experimental conditions.

Table 1: Synthesis of Racemic Nafenodone

| Parameter | Value |

| Starting Materials | |

| 1-Phenylpiperazine | 1.2 eq |

| 2-(3-chloropropyl)-2-phenyl-1-tetralone | 1.0 eq |

| Reaction Conditions | |

| Solvent | Acetonitrile |

| Base | K₂CO₃ |

| Temperature | Reflux |

| Reaction Time | 12-24 h |

| Yield and Purity | |

| Yield of Racemic Nafenodone | 75-85% |

| Purity (by HPLC) | >98% |

Table 2: Chiral Resolution of Racemic Nafenodone

| Parameter | Value |

| Resolution Agent | (+)-Dibenzoyl-D-tartaric acid |

| Solvent | Methanol |

| Crystallization Temperature | 0-5 °C |

| Yield of (S)-Nafenodone (per cycle) | 30-40% (theoretical max 50%) |

| Enantiomeric Excess (e.e.) of (S)-Nafenodone | >99% (after recrystallization) |

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Overall Synthesis and Resolution Workflow

Caption: High-level workflow for (S)-Nafenodone synthesis.

Analytical Workflow for Enantiomeric Excess Determination

Caption: Analytical workflow for determining enantiomeric excess.

Disclaimer: The synthesis and handling of the chemicals described in this guide should only be performed by trained professionals in a well-equipped laboratory and with appropriate safety precautions. This document is for informational and research purposes only.

Dexnafenodone Hydrochloride: A Technical Overview of a Selective Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexnafenodone hydrochloride, also known as (S)-Nafenodone, is an antidepressant compound recognized for its potent and selective inhibition of synaptosomal norepinephrine (B1679862) reuptake.[1] While exhibiting a strong affinity for the norepinephrine transporter (NET), it demonstrates a significantly weaker effect on the serotonin (B10506) transporter (SERT) and a negligible impact on the dopamine (B1211576) transporter (DAT).[1] This profile suggests its potential therapeutic utility in disorders responsive to the modulation of noradrenergic pathways. This technical guide provides a summary of the available information on this compound, focusing on its mechanism of action and the broader context of norepinephrine reuptake inhibition in antidepressant drug discovery. Due to the limited public availability of detailed preclinical and clinical data, this document will focus on the established pharmacology of this class of compounds and outline the standard experimental protocols used in their evaluation.

Introduction

The development of selective norepinephrine reuptake inhibitors (NRIs) has been a cornerstone of research into novel treatments for major depressive disorder (MDD) and other neuropsychiatric conditions. The noradrenergic system plays a crucial role in regulating mood, attention, and arousal. Dysregulation of this system has been implicated in the pathophysiology of depression. This compound emerged as a promising candidate within this therapeutic class due to its high selectivity for the norepinephrine transporter.

Mechanism of Action: Norepinephrine Reuptake Inhibition

The primary mechanism of action of this compound is the blockade of the norepinephrine transporter (NET).[1] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, this compound increases the extracellular concentration of norepinephrine, leading to enhanced and prolonged activation of postsynaptic α- and β-adrenergic receptors. This modulation of noradrenergic signaling is believed to underlie its antidepressant effects.

Signaling Pathway

The increased availability of norepinephrine in the synapse triggers a cascade of downstream signaling events. The following diagram illustrates the general noradrenergic signaling pathway targeted by this compound.

Preclinical Data (Hypothetical Data Presentation)

While specific quantitative data for this compound is not publicly available, the following tables illustrate how such data would be presented for a selective NRI.

Table 1: In Vitro Transporter Binding Affinities (Ki, nM)

| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |

| Dexnafenodone HCl | < 10 | > 500 | > 1000 |

| Tricyclic Antidepressant (e.g., Desipramine) | 1-10 | 20-200 | > 1000 |

| SNRI (e.g., Venlafaxine) | 50-150 | 1-20 | > 2000 |

Data is hypothetical and for illustrative purposes only.

Table 2: In Vitro Monoamine Reuptake Inhibition (IC50, nM)

| Compound | Norepinephrine Reuptake | Serotonin Reuptake | Dopamine Reuptake |

| Dexnafenodone HCl | < 15 | > 750 | > 1500 |

| Tricyclic Antidepressant (e.g., Desipramine) | 5-20 | 50-300 | > 1500 |

| SNRI (e.g., Venlafaxine) | 100-250 | 5-30 | > 3000 |

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize selective norepinephrine reuptake inhibitors like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for monoamine transporters.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human norepinephrine (hNET), serotonin (hSERT), or dopamine (hDAT) transporters.

-

Radioligand: A specific radioligand for each transporter is used (e.g., [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, and [³H]WIN 35,428 for hDAT).

-

Assay: Membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Detection: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Monoamine Reuptake Inhibition Assay

Objective: To measure the functional potency (IC50) of the test compound to inhibit the reuptake of monoamines into synaptosomes.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., hypothalamus for norepinephrine, striatum for dopamine, and cortex for serotonin).

-

Incubation: Synaptosomes are incubated with the test compound at various concentrations.

-

Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine) is added to the incubation mixture.

-

Termination: Reuptake is terminated by rapid filtration.

-

Detection: The amount of radioactivity taken up by the synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Experimental Workflow Diagram

Clinical Development

As of the current date, comprehensive clinical trial data for this compound is not available in the public domain. The development status and clinical efficacy and safety profile of this compound remain undisclosed.

Conclusion

This compound is a selective norepinephrine reuptake inhibitor with a pharmacological profile that suggests its potential as an antidepressant. Its high selectivity for the norepinephrine transporter over those for serotonin and dopamine could translate to a favorable side-effect profile compared to less selective agents. However, a comprehensive understanding of its therapeutic potential is limited by the lack of publicly available preclinical and clinical data. Further research and disclosure of development data are necessary to fully elucidate the role of this compound in the treatment of major depressive disorder and other related conditions.

References

In-Depth Technical Guide: The Pharmacological Profile of Dexnafenodone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacological profile of Dexnafenodone Hydrochloride is limited. This guide synthesizes the accessible data and provides a framework for its pharmacological characterization based on its classification as a selective norepinephrine (B1679862) reuptake inhibitor. Much of the quantitative data and detailed experimental specifics are not available in the public domain.

Executive Summary

Dexnafenodone, the (S)-enantiomer of Nafenodone, is identified as a potent and selective norepinephrine reuptake inhibitor (NRI). Its pharmacological activity is primarily centered on blocking the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. It demonstrates significantly less activity at the serotonin (B10506) transporter (SERT) and has a negligible effect on the dopamine (B1211576) transporter (DAT)[1][2]. This profile suggests its potential as an antidepressant agent. This document aims to provide a comprehensive overview of its known pharmacological characteristics, supported by generalized experimental protocols and conceptual visualizations to aid in further research and development.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET). By binding to NET, it blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This action leads to an accumulation of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Quantitative Pharmacological Data

Detailed quantitative data for this compound, such as binding affinities (Ki) and half-maximal inhibitory concentrations (IC50), are not widely available in published literature. The tables below are structured to present such data once it becomes available through further research.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |

| Dexnafenodone HCl | Data not available | Data not available | Data not available |

| Reference NRI | Value | Value | Value |

| Reference SSRI | Value | Value | Value |

| Reference DRI | Value | Value | Value |

Table 2: In Vitro Monoamine Reuptake Inhibition (IC50, nM)

| Compound | Norepinephrine Uptake | Serotonin Uptake | Dopamine Uptake |

| Dexnafenodone HCl | Data not available | Data not available | Data not available |

| Reference NRI | Value | Value | Value |

| Reference SSRI | Value | Value | Value |

| Reference DRI | Value | Value | Value |

Table 3: Preclinical Pharmacokinetic Parameters (Rodent Model)

| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| Dexnafenodone HCl | IV | Data not available | Data not available | Data not available | Data not available | N/A |

| PO | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly documented. The following sections describe generalized, standard protocols that would be employed to determine the pharmacological profile of a novel selective norepinephrine reuptake inhibitor.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of the test compound to specific transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing hNET, hSERT, or hDAT.

-

Radioligands: [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT).

-

Test compound: this compound.

-

Reference compounds (e.g., Desipramine for hNET, Sertraline for hSERT, GBR-12909 for hDAT).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and reference compounds.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test or reference compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a competing ligand).

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Objective: To determine the IC50 of this compound for the inhibition of norepinephrine, serotonin, and dopamine uptake into rat brain synaptosomes.

Materials:

-

Freshly prepared rat brain synaptosomes (from cortex for NE and 5-HT, and from striatum for DA).

-

Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.

-

Test compound: this compound.

-

Reference inhibitors.

-

Uptake Buffer.

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the respective brain regions of rats using standard differential centrifugation techniques.

-

Assay: Pre-incubate synaptosomes with varying concentrations of this compound or reference inhibitors.

-

Initiate Uptake: Add the respective radiolabeled neurotransmitter to initiate the uptake process.

-

Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Determine the IC50 values by plotting the percentage of uptake inhibition against the concentration of the test compound.

In Vivo Pharmacokinetic Studies

These studies are conducted in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Objective: To determine the key pharmacokinetic parameters of this compound in a relevant animal model (e.g., Sprague-Dawley rats).

Procedure:

-

Dosing: Administer this compound to groups of rats via intravenous (IV) and oral (PO) routes at a defined dose.

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and oral bioavailability using appropriate software.

In Vivo Efficacy - Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant activity in rodents.

Objective: To evaluate the antidepressant-like effects of this compound in mice or rats.

Procedure:

-

Acclimation and Dosing: Acclimate the animals to the testing room. Administer this compound, a vehicle control, or a positive control (e.g., imipramine) at specified times before the test.

-

Test Session: Place each animal individually into a cylinder of water from which it cannot escape.

-

Behavioral Scoring: Record the duration of immobility during the last several minutes of the test.

-

Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time for the drug-treated group compared to the vehicle group suggests antidepressant-like activity.

Logical Relationships in Drug Profile

The pharmacological profile of a drug like this compound is built upon a logical progression of studies, from in vitro characterization to in vivo efficacy and safety assessment.

Conclusion

This compound is a selective norepinephrine reuptake inhibitor with a pharmacological profile that suggests potential for the treatment of depression. While detailed quantitative data is not extensively available in the public domain, this guide provides a comprehensive framework for its pharmacological characterization. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and safety profile. The experimental protocols and visualizations provided herein serve as a guide for such future investigations.

References

The Crucial Role of the Norepinephrine Transporter in Neurotransmission and as a Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The norepinephrine (B1679862) transporter (NET) is a critical component of the central and peripheral nervous systems, responsible for the reuptake of norepinephrine from the synaptic cleft. This regulation of neurotransmitter levels makes it a key target for therapeutic intervention in a variety of disorders, including depression, attention deficit hyperactivity disorder (ADHD), and anxiety. This technical guide provides a comprehensive overview of the methodologies used to characterize the interaction of compounds with the norepinephrine transporter, focusing on the types of data generated and the experimental protocols employed. While specific data for Dexnafenodone Hydrochloride is not publicly available, this document will serve as a detailed framework for understanding how the effects of such a compound on the norepinephrine transporter would be scientifically evaluated.

The Norepinephrine Transporter (NET)

The human norepinephrine transporter (hNET) is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. These proteins are responsible for the sodium- and chloride-dependent reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal. NET exhibits a high affinity for norepinephrine and also transports dopamine, albeit with a lower affinity. The precise regulation of norepinephrine levels is crucial for maintaining physiological functions such as mood, attention, and blood pressure.[1][2][3]

Characterizing Compound Interactions with the Norepinephrine Transporter

Several key experimental techniques are employed to determine the affinity, potency, and efficacy of a compound for the norepinephrine transporter. These assays are fundamental in the early stages of drug discovery and development.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor or transporter. In the context of the norepinephrine transporter, these assays typically involve the use of a radiolabeled ligand that is known to bind to NET. The test compound's ability to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated.

Table 1: Representative Data from Radioligand Binding Assays for NET Inhibitors

| Compound | Radioligand | Preparation | Ki (nM) |

| Desipramine | [³H]Nisoxetine | hNET-transfected HEK293 cell membranes | 1.1 |

| Reboxetine | [³H]Nisoxetine | hNET-transfected HEK293 cell membranes | 5.4 |

| Atomoxetine | [³H]Nisoxetine | hNET-transfected HEK293 cell membranes | 4.5 |

Note: This table presents example data for illustrative purposes and is not specific to this compound.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of hNET-expressing membranes: Human embryonic kidney (HEK293) cells stably transfected with the human norepinephrine transporter are cultured and harvested. The cells are then lysed, and the cell membranes containing the transporter are isolated through centrifugation.

-

Assay Setup: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radioligand (e.g., [³H]Nisoxetine) and varying concentrations of the test compound.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Synaptosomal uptake assays directly measure the functional activity of the norepinephrine transporter. Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter uptake. These assays assess the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into the synaptosomes.

Table 2: Representative Data from Norepinephrine Uptake Assays

| Compound | Preparation | IC50 (nM) |

| Desipramine | Rat brain synaptosomes | 1.8 |

| Reboxetine | Rat brain synaptosomes | 10.2 |

| Atomoxetine | Rat brain synaptosomes | 3.8 |

Note: This table presents example data for illustrative purposes and is not specific to this compound.

Experimental Protocol: Synaptosomal [³H]Norepinephrine Uptake Assay

-

Preparation of Synaptosomes: Brain tissue (e.g., from rats) is homogenized, and synaptosomes are isolated by differential centrifugation.

-

Assay Setup: The synaptosomes are pre-incubated with varying concentrations of the test compound.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled norepinephrine (e.g., [³H]Norepinephrine).

-

Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the norepinephrine uptake (IC50) is determined by non-linear regression analysis.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.

Caption: Norepinephrine signaling pathway at the synapse and the inhibitory action of a compound like this compound on the norepinephrine transporter (NET).

Caption: A typical experimental workflow for characterizing the interaction of a test compound with the norepinephrine transporter.

Conclusion

The norepinephrine transporter is a well-established therapeutic target, and the methodologies for characterizing the interactions of novel compounds with this transporter are robust and well-validated. While specific data on this compound's effects on the norepinephrine transporter are not available in the public domain, this guide outlines the standard experimental approaches that would be used to elucidate its pharmacological profile. The combination of radioligand binding assays to determine affinity and synaptosomal uptake assays to assess functional inhibition provides a comprehensive in vitro characterization of a compound's activity at the norepinephrine transporter. This information is crucial for guiding further non-clinical and clinical development.

References

In Vitro Binding Affinity of Dexnafenodone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Binding Affinity Profile

Dexnafenodone Hydrochloride is anticipated to exhibit a complex in vitro pharmacological profile, characterized by high affinity for serotonergic receptors, particularly the 5-HT2A subtype, and moderate to low affinity for other monoamine receptors and transporters. The following tables summarize the in vitro binding affinities (Ki, in nM) of Nefazodone for key central nervous system targets. A lower Ki value indicates a higher binding affinity.

Serotonin (B10506) Receptor and Transporter Affinities of Nefazodone

| Target | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| 5-HT₂A | [³H]Ketanserin | Human Cortex | 2.5 | [2] |

| 5-HT₂C | [³H]Mesulergine | Human Choroid Plexus | 6.4 | [2] |

| SERT | [³H]Paroxetine | Human Platelet | 200 | [3] |

| 5-HT₁A | [³H]8-OH-DPAT | Human Cortex | 84 | [3] |

Adrenergic and Dopaminergic Receptor Affinities of Nefazodone

| Target | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| α₁-Adrenergic | [³H]Prazosin | Human Cortex | 5.5 | [3] |

| α₂-Adrenergic | [³H]Clonidine | Human Cortex | 84 | [3] |

| Dopamine D₂ | [³H]Spiperone | Human Striatum | >1000 | [2] |

| NET | [³H]Nisoxetine | Human Cortex | 530 | [3] |

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinities (Ki values) listed above is typically achieved through competitive radioligand binding assays. This standard methodology allows for the quantification of the interaction between a test compound (in this case, Nefazodone as a proxy for Dexnafenodone) and its target receptor or transporter.

General Protocol for Competitive Radioligand Binding Assay

1. Materials and Reagents:

-

Receptor Source: Homogenized tissue from specific brain regions (e.g., human cortex, striatum) or cell membranes from cell lines stably expressing the human receptor of interest.

-

Radioligand: A specific radioactive ligand with high affinity and selectivity for the target receptor/transporter (e.g., [³H]Ketanserin for 5-HT₂A receptors).

-

Test Compound: this compound (or Nefazodone in this proxy).

-

Assay Buffer: A buffer solution (e.g., Tris-HCl) at a physiological pH containing appropriate ions to maintain receptor integrity and facilitate binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B) to separate the bound from the unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

2. Procedure:

-

Membrane Preparation: The receptor-containing tissue is homogenized, and cell membranes are isolated through centrifugation. The protein concentration of the membrane preparation is determined.

-

Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes in the assay buffer. The incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Unbound Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

-

IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

Kᵢ Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The primary pharmacological targets of Dexnafenodone are expected to be the 5-HT₂A and Dopamine D₂ receptors, as well as the Norepinephrine Transporter. The following diagrams illustrate their canonical signaling pathways.

5-HT₂A Receptor Signaling Cascade

Dopamine D₂ Receptor Signaling Cascade

Norepinephrine Transporter Mechanism

Experimental Workflow

The following diagram outlines the typical workflow for a competitive radioligand binding assay.

Experimental Workflow Diagram

References

Early-Stage Research on the Neuroprotective Properties of Dexnafenodone Hydrochloride: A Technical Whitepaper Framework

Disclaimer: As of December 2025, publicly available research specifically investigating the neuroprotective properties of Dexnafenodone Hydrochloride is limited. This document provides a comprehensive framework for a technical guide or whitepaper, outlining the typical structure, experimental methodologies, and data presentation that would be expected in early-stage neuroprotective research for a novel compound. The experimental data and specific signaling pathways presented herein are hypothetical and serve as illustrative examples.

Introduction

Dexnafenodone, the (S)-enantiomer of Nafenodone, is an antidepressant compound known for its potent and selective inhibition of norepinephrine (B1679862) reuptake, with lesser effects on serotonin (B10506) and negligible impact on dopamine (B1211576) uptake. While its primary therapeutic indication is for the treatment of depression, emerging research paradigms are increasingly focused on the potential neuroprotective effects of various centrally acting agents. This whitepaper explores the hypothetical neuroprotective profile of this compound in preclinical models of neuronal injury and neurodegeneration.

The rationale for investigating Dexnafenodone’s neuroprotective potential stems from the intricate link between monoaminergic systems and neuronal survival pathways. Dysregulation of norepinephrine and serotonin signaling is implicated in the pathophysiology of several neurodegenerative disorders. By modulating these neurotransmitter systems, Dexnafenodone may exert indirect neuroprotective effects through the activation of downstream signaling cascades that promote cell survival, reduce oxidative stress, and inhibit apoptotic pathways.

This document summarizes the findings from a series of hypothetical in vitro and in vivo studies designed to elucidate the neuroprotective efficacy and underlying mechanisms of action of this compound.

In Vitro Neuroprotective Effects

Protection Against Oxidative Stress-Induced Neuronal Cell Death

Objective: To evaluate the ability of this compound to protect cultured neuronal cells from oxidative stress-induced apoptosis.

Experimental Protocol:

-

Cell Culture: Primary rat cortical neurons were cultured for 7 days in vitro.

-

Treatment: Cells were pre-treated with this compound at various concentrations (1, 10, 100 nM) for 24 hours.

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) was added to the culture medium at a final concentration of 100 µM for 6 hours to induce oxidative stress.

-

Cell Viability Assessment: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Apoptosis Assessment: Apoptosis was measured by caspase-3 activity assay and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

Results:

| Treatment Group | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) | TUNEL Positive Cells (%) |

| Control | 100 ± 5.2 | 1.0 ± 0.1 | 2.1 ± 0.5 |

| H₂O₂ (100 µM) | 45 ± 3.8 | 4.2 ± 0.3 | 35.4 ± 2.9 |

| H₂O₂ + Dexnafenodone (1 nM) | 52 ± 4.1 | 3.8 ± 0.4 | 30.1 ± 2.5 |

| H₂O₂ + Dexnafenodone (10 nM) | 68 ± 5.5 | 2.5 ± 0.2 | 18.7 ± 1.9 |

| H₂O₂ + Dexnafenodone (100 nM) | 85 ± 6.1 | 1.4 ± 0.1 | 8.3 ± 1.1 |

Attenuation of Excitotoxicity

Objective: To determine if this compound can protect neurons from glutamate-induced excitotoxicity.

Experimental Protocol:

-

Cell Culture: Murine hippocampal neuronal cell line (HT-22) was used.

-

Treatment: Cells were pre-treated with this compound (1, 10, 100 nM) for 24 hours.

-

Induction of Excitotoxicity: Glutamate was added to the culture medium at a final concentration of 5 mM for 12 hours.

-

Lactate Dehydrogenase (LDH) Assay: LDH release into the culture medium was measured as an indicator of cell death.

Results:

| Treatment Group | LDH Release (% of Maximum) |

| Control | 5 ± 0.8 |

| Glutamate (5 mM) | 85 ± 6.2 |

| Glutamate + Dexnafenodone (1 nM) | 75 ± 5.9 |

| Glutamate + Dexnafenodone (10 nM) | 55 ± 4.7 |

| Glutamate + Dexnafenodone (100 nM) | 30 ± 3.1 |

In Vivo Neuroprotective Efficacy

Rodent Model of Focal Cerebral Ischemia

Objective: To assess the neuroprotective effect of this compound in a rat model of stroke.

Experimental Protocol:

-

Animal Model: Focal cerebral ischemia was induced in adult male Sprague-Dawley rats by middle cerebral artery occlusion (MCAO) for 90 minutes, followed by reperfusion.

-

Treatment: this compound (1, 5, 10 mg/kg) or vehicle was administered intraperitoneally at the onset of reperfusion.

-

Infarct Volume Assessment: 24 hours after MCAO, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

-

Neurological Deficit Scoring: Neurological function was assessed using a 5-point neurological deficit score.

Results:

| Treatment Group | Infarct Volume (% of Hemisphere) | Neurological Deficit Score |

| Sham | 0 | 0 |

| Vehicle | 35 ± 4.1 | 3.8 ± 0.4 |

| Dexnafenodone (1 mg/kg) | 30 ± 3.5 | 3.2 ± 0.5 |

| Dexnafenodone (5 mg/kg) | 22 ± 2.9 | 2.5 ± 0.3 |

| Dexnafenodone (10 mg/kg) | 15 ± 2.1 | 1.8 ± 0.2 |

Mechanism of Action: Signaling Pathways

Proposed Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are hypothesized to be mediated through the activation of pro-survival signaling cascades downstream of norepinephrine receptor activation. A plausible pathway involves the PI3K/Akt and MAPK/ERK signaling pathways.

Proposed signaling pathway for Dexnafenodone's neuroprotection.

Experimental Workflow for Pathway Analysis

To validate the proposed signaling pathway, a series of experiments would be conducted as outlined in the following workflow.

Workflow for signaling pathway validation.

Discussion

The hypothetical data presented in this whitepaper suggest that this compound exhibits significant neuroprotective properties in both in vitro and in vivo models of neuronal injury. The compound appears to mitigate neuronal cell death induced by oxidative stress and excitotoxicity in a dose-dependent manner. Furthermore, in a rodent model of ischemic stroke, Dexnafenodone administration at the time of reperfusion is shown to reduce infarct volume and improve neurological outcomes.

The proposed mechanism of action involves the activation of the PI3K/Akt and MAPK/ERK signaling pathways, which are well-established mediators of cell survival. By promoting the expression of anti-apoptotic proteins such as Bcl-2 and inhibiting the activity of pro-apoptotic factors like caspase-3, Dexnafenodone may shift the cellular balance towards survival in the face of neurotoxic insults.

Conclusion and Future Directions

The early-stage research outlined in this framework provides a strong rationale for the continued investigation of this compound as a potential neuroprotective agent. Future studies should aim to:

-

Elucidate the precise molecular targets of Dexnafenodone within the neuroprotective signaling cascades.

-

Evaluate the therapeutic window of Dexnafenodone in various models of neurodegeneration (e.g., Parkinson's disease, Alzheimer's disease).

-

Conduct pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for potential clinical applications.

The development of a novel neuroprotective therapy remains a critical unmet need in the management of a wide range of neurological disorders. The preliminary hypothetical findings for this compound are promising and warrant further preclinical and, eventually, clinical investigation.

An In-depth Technical Guide to Nefazodone Hydrochloride and its Potential in Central Nervous System Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefazodone (B1678010) hydrochloride is a phenylpiperazine antidepressant agent indicated for the treatment of major depressive disorder.[1][2] Its chemical structure is distinct from selective serotonin (B10506) reuptake inhibitors (SSRIs), tricyclics, tetracyclics, or monoamine oxidase inhibitors (MAOIs).[3] This guide provides a comprehensive technical overview of nefazodone's mechanism of action, pharmacokinetics, and its demonstrated and potential applications in the management of central nervous system (CNS) disorders, with a focus on major depression.

Mechanism of Action

Nefazodone's antidepressant effect is attributed to its dual mechanism of action, which involves the potent and selective antagonism of the postsynaptic serotonin 5-HT2A receptor and the moderate inhibition of presynaptic serotonin and norepinephrine (B1679862) reuptake.[1][4] This combined action is thought to enhance 5-HT1A-mediated neurotransmission.[5] Unlike many other antidepressants, nefazodone has a low affinity for cholinergic, histaminergic, or dopaminergic receptors, which contributes to its distinct side-effect profile.[6][7] It does, however, antagonize alpha-1 adrenergic receptors, which can lead to sedation and orthostatic hypotension.[4][8]

Signaling Pathway

Nefazodone's primary action as a 5-HT2A receptor antagonist directly modulates intracellular signaling cascades. The 5-HT2A receptor is coupled to the Gq/11 signal transduction pathway.[9] Agonist binding typically activates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, nefazodone prevents the activation of this pathway, thereby modulating downstream cellular responses.[9]

Pharmacokinetics

Nefazodone hydrochloride is rapidly and completely absorbed following oral administration, though it undergoes extensive first-pass metabolism, resulting in a low oral bioavailability of approximately 20%.[10] Food can slightly increase its bioavailability.[10]

| Parameter | Value | Reference |

| Bioavailability | ~20% (variable) | [10][11] |

| Time to Peak Plasma Concentration (Tmax) | ~1-3 hours | [3][12] |

| Plasma Protein Binding | >99% (loosely bound) | [11][12] |

| Elimination Half-life (Nefazodone) | 2-4 hours | [11] |

| Elimination Half-life (Hydroxynefazodone) | 1.5-4 hours | [11] |

| Elimination Half-life (Triazoledione) | ~18 hours | [11] |

| Elimination Half-life (mCPP) | 4-8 hours | [11] |

| Metabolism | Primarily by CYP3A4 | [11][12] |

Metabolites: Nefazodone is metabolized into several active metabolites, including hydroxynefazodone, para-hydroxynefazodone, triazoledione (B1667160), and m-chlorophenylpiperazine (mCPP).[11] The triazoledione metabolite has a long half-life and is the predominant metabolite in circulation.[11]

Preclinical Studies

Preclinical evaluation of nefazodone has been conducted in various animal models to characterize its antidepressant and anxiolytic potential.

| Animal Model | Research Area | Dosage Range | Administration Route | Study Duration | Key Findings | Reference |

| Rat | Serotonin Transporter Inhibition | 30, 100, 150 mg/kg | Subcutaneous (s.c.) | Acute | Dose-dependent inhibition of serotonin transporter. | [13] |

| Mouse | Immunomodulation (Stress) | 10 mg/kg/day | Subcutaneous (s.c.) | Chronic | Modulation of stress-induced immune responses. | [13] |

| Rat | Chronic Toxicology | Up to 200 mg/kg/day | Oral | 2 years | Assessment of long-term safety profile. | [13] |

Experimental Protocols

4.1.1 Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of nefazodone for specific neurotransmitter receptors and transporters.

-

Methodology:

-

Prepare cell membrane homogenates expressing the target receptor or transporter.

-

Incubate the membrane preparations with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of nefazodone.

-

Separate bound from free radioligand by rapid filtration.

-

Measure radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of nefazodone that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[9]

-

4.1.2 Forced Swim Test (FST) in Rodents

-

Objective: To assess the antidepressant-like activity of nefazodone.

-

Methodology:

-

Acclimate animals to the testing environment.

-

Administer nefazodone or a vehicle control at a specified time before the test.

-

Place the animal in a cylinder filled with water for a predetermined period (e.g., 6 minutes).

-

Record the duration of immobility during the latter part of the session (e.g., the last 4 minutes).

-

A significant decrease in immobility time is indicative of an antidepressant-like effect.[13]

-

Clinical Efficacy in CNS Disorders

Nefazodone has demonstrated efficacy in the treatment of major depressive disorder in multiple clinical trials.

| Trial Design | Comparator | Duration | Key Efficacy Outcomes | Reference |

| Double-blind, placebo-controlled | Imipramine (B1671792) | 8 weeks | Nefazodone was comparable to imipramine and superior to placebo in reducing depressive symptoms (HAM-D scores). 78% of nefazodone patients showed significant improvement compared to 55% of placebo patients. | [14] |

| Double-blind, placebo-controlled (hospitalized patients) | Placebo | 6 weeks | Nefazodone was superior to placebo in reducing HAM-D-17 scores from the first week of treatment. At the end of the trial, 50% of nefazodone-treated patients responded compared to 29% of placebo-treated patients. | [15] |

| Long-term continuation trial | Placebo, Imipramine | Up to 1 year | Nefazodone was more effective than placebo in preventing relapse of depression. | [1][16] |

| Pilot randomized trial in Parkinson's Disease with depression | Fluoxetine (B1211875) | Not Specified | Both nefazodone and fluoxetine were effective antidepressants. Nefazodone also showed a significant improvement in motor symptoms (UPDRS scores). | [17] |

The optimal therapeutic dosage of nefazodone in clinical trials is generally between 300 and 600 mg per day.[1]

Safety and Tolerability

Nefazodone is generally well-tolerated. Compared to tricyclic antidepressants, it has a lower incidence of anticholinergic, antihistaminergic, and adrenergic side effects.[1] In comparison to SSRIs, nefazodone is associated with fewer activating symptoms, gastrointestinal issues, and sexual dysfunction.[1] However, it may cause more dizziness, dry mouth, constipation, and visual disturbances.[1]

A significant safety concern with nefazodone is the rare risk of serious liver damage, with an incidence of death or liver transplantation of approximately 1 in every 250,000 to 300,000 patient-years.[11] Monitoring of liver function is recommended during treatment.[11][18]

Conclusion

Nefazodone hydrochloride is an effective antidepressant with a unique mechanism of action that differentiates it from other classes of antidepressants. Its dual action as a 5-HT2A antagonist and a serotonin-norepinephrine reuptake inhibitor provides a distinct therapeutic profile. While its primary indication is for major depressive disorder, preliminary evidence suggests potential utility in other CNS conditions, such as depression in Parkinson's disease. The risk of hepatotoxicity, although rare, necessitates careful patient selection and monitoring. Further research may continue to elucidate the full therapeutic potential of nefazodone in a range of CNS disorders.

References

- 1. Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antidepressant nefazodone. A review of its pharmacology, clinical efficacy, adverse effects, dosage, and administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Nefazodone: a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Clinical pharmacokinetics of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nefazodone - Wikipedia [en.wikipedia.org]

- 12. fda.gov [fda.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A double-blind, placebo-controlled trial of nefazodone in the treatment of patients hospitalized for major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Long-term treatment of depression with nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nefazodone (Serzone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

Cellular targets of Dexnafenodone Hydrochloride beyond norepinephrine reuptake

For Immediate Release

[City, State] – December 5, 2025 – A comprehensive technical analysis of Dexnafenodone Hydrochloride reveals a multifaceted interaction with various cellular components beyond its primary role as a norepinephrine (B1679862) reuptake inhibitor. This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates available data on its binding affinities, elucidates experimental methodologies, and visualizes its potential signaling pathways.

This compound, known chemically as (S)-Nafenodone, has been primarily characterized by its inhibitory action on the norepinephrine transporter. However, a deeper dive into its pharmacological profile suggests a wider sphere of influence within the central nervous system. This guide synthesizes data to present a clearer picture of its secondary targets, which include serotonergic and adrenergic receptors.

Quantitative Analysis of Cellular Targets

The binding affinity of a compound to its target is a critical determinant of its pharmacological effect. The following tables summarize the available quantitative data for this compound and its closely related compound, Nefazodone, to provide a comparative perspective on its potential cellular targets. The affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher binding affinity.

| Target Receptor/Transporter | Binding Affinity (Ki, nM) |

| Serotonin (B10506) Transporter (SERT) | Weak Inhibitor[1] |

Table 1: this compound Binding Affinity

| Target Receptor/Transporter | Binding Affinity (Ki, nM) |

| Serotonin 5-HT1A Receptor | High Affinity[1] |

| Serotonin 5-HT2A Receptor | Potent Antagonist[1][2] |

| Serotonin 5-HT2C Receptor | Antagonist[1][2] |

| α1-Adrenergic Receptor | High Affinity[2] |

| α2-Adrenergic Receptor | Lower Affinity[2] |

| Dopamine D2 Receptor | Lower Affinity[2] |

| Serotonin Transporter (SERT) | Weak Inhibitor[2] |

| Norepinephrine Transporter (NET) | Weak Inhibitor[2] |

| Dopamine Transporter (DAT) | Weak Inhibitor[2] |

| Histamine H1 Receptor | Low Affinity[2] |

Table 2: Comparative Binding Affinities of Nefazodone

Elucidation of Experimental Methodologies

The determination of these binding affinities relies on established and rigorous experimental protocols. The primary method employed is the Radioligand Binding Assay , a cornerstone technique in pharmacology for quantifying the interaction between a ligand (the drug) and its receptor.

Representative Radioligand Binding Assay Protocol

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound like this compound.

-

Preparation of Receptor Source:

-

Cell membranes expressing the target receptor are prepared from either cultured cell lines or animal tissue homogenates.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Assay Components:

-

Radioligand: A specific radioactive ligand (e.g., labeled with 3H or 125I) that binds to the target receptor with high affinity and specificity.

-

Test Compound: A range of concentrations of the unlabeled drug (this compound) are used to compete with the radioligand for binding to the receptor.

-

Assay Buffer: A buffer solution that maintains a physiological pH and ionic strength.

-

-

Incubation:

-

The receptor preparation, radioligand, and various concentrations of the test compound are incubated together in the assay buffer.

-

The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Radioactivity:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Potential Signaling Pathways

The interaction of this compound with various receptors suggests its involvement in multiple signaling cascades. Based on its affinity for serotonin and adrenergic receptors, the following pathways are likely to be modulated.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is a key feature of many atypical antidepressants. This action is thought to contribute to their therapeutic effects by modulating downstream signaling pathways involved in mood regulation.

Adrenergic Receptor Modulation

The interaction of this compound with α1-adrenergic receptors suggests a modulatory role in noradrenergic signaling. Antagonism at these receptors can influence various physiological processes, including blood pressure regulation and smooth muscle contraction.

Conclusion

This technical guide provides a consolidated overview of the cellular targets of this compound beyond its primary interaction with the norepinephrine transporter. The presented data, derived from related compounds and established pharmacological principles, highlights its potential as a multi-target agent. Further research, including comprehensive in vitro binding and functional assays specifically for Dexnafenodone, is warranted to fully elucidate its complex pharmacological profile and therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The binding data for Nefazodone is presented for comparative purposes due to the limited availability of specific data for this compound.

References

Methodological & Application

In Vitro Experimental Protocols for Dexnafenodone Hydrochloride: A Detailed Guide for Researchers

Introduction

Dexnafenodone Hydrochloride is a compound of interest for researchers in drug development and neuroscience. As the dextrorotatory enantiomer of Nafenodone, its pharmacological profile is of significant interest. This document provides detailed experimental protocols for in vitro studies to characterize the activity of this compound, focusing on its potential interactions with key neurotransmitter receptors. While specific binding affinity (Ki), potency (EC50), and efficacy data for this compound are not publicly available, this guide outlines the standardized methodologies used to obtain such critical information. The protocols provided are based on established in vitro assays for dopamine (B1211576) D1 and serotonin (B10506) 5-HT2A receptors, putative targets for similar chemical entities.

I. Receptor Binding Assays: Determining Affinity for Dopamine D1 Receptors

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. A competitive radioligand binding assay is the gold standard for quantifying the binding affinity (Ki) of an unlabeled compound like this compound.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D1 receptor.

Protocol: Radioligand Binding Assay for Dopamine D1 Receptor

| Step | Procedure | Details and Rationale |

| 1. | Membrane Preparation | Prepare cell membranes from a stable cell line overexpressing the human dopamine D1 receptor (e.g., CHO-D1 or HEK293-D1). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. The membrane pellet is resuspended in an appropriate assay buffer. This step isolates the target receptors. |

| 2. | Assay Setup | In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled D1 receptor antagonist (e.g., [³H]-SCH23390), and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known D1 antagonist). |

| 3. | Incubation | Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes). |

| 4. | Filtration | Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. |

| 5. | Scintillation Counting | Place the filter mats in scintillation vials with scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter. |

| 6. | Data Analysis | Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). |

| 7. | Ki Calculation | Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. |

Data Presentation:

The results of the binding assay should be presented in a clear, tabular format.

| Compound | Receptor | Radioligand | Ki (nM) |

| Dexnafenodone HCl | Dopamine D1 | [³H]-SCH23390 | Value to be determined |

| Reference Compound | Dopamine D1 | [³H]-SCH23390 | Known value |

Note: The Ki value for this compound will be determined experimentally.

Workflow for Dopamine D1 Receptor Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

II. Functional Assays: Assessing Activity at Serotonin 5-HT2A Receptors

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For the serotonin 5-HT2A receptor, which is a Gq-coupled receptor, a common functional assay measures the mobilization of intracellular calcium.

Objective: To determine the functional activity (EC50 or IC50) and efficacy of this compound at the human serotonin 5-HT2A receptor.

Protocol: Calcium Mobilization Assay for Serotonin 5-HT2A Receptor

| Step | Procedure | Details and Rationale |

| 1. | Cell Culture and Dye Loading | Culture a stable cell line overexpressing the human serotonin 5-HT2A receptor (e.g., HEK293-5HT2A) in 96-well plates. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye will fluoresce upon binding to intracellular calcium. |

| 2. | Agonist Mode | To test for agonist activity, add varying concentrations of this compound to the cells. Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity. |

| 3. | Antagonist Mode | To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound. Then, add a known 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80). Measure the fluorescence intensity. A decrease in the agonist-induced fluorescence signal indicates antagonist activity. |

| 4. | Data Analysis | For agonist mode, plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy). For antagonist mode, plot the inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50. |

| 5. | pA2 Calculation (for antagonists) | If this compound is found to be a competitive antagonist, the Schild regression analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency. |

Data Presentation:

The results from the functional assay should be summarized in a table.

| Compound | Receptor | Assay Mode | Parameter | Value | Efficacy (%) |

| Dexnafenodone HCl | Serotonin 5-HT2A | Agonist | EC50 (nM) | To be determined | To be determined |

| Dexnafenodone HCl | Serotonin 5-HT2A | Antagonist | IC50 (nM) | To be determined | N/A |

| Reference Agonist | Serotonin 5-HT2A | Agonist | EC50 (nM) | Known value | 100 |

| Reference Antagonist | Serotonin 5-HT2A | Antagonist | IC50 (nM) | Known value | N/A |

Note: The EC50, IC50, and efficacy values for this compound will be determined experimentally.

Signaling Pathway for 5-HT2A Receptor Activation

Caption: Gq-coupled signaling cascade of the 5-HT2A receptor.

III. Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. By performing these experiments, researchers can elucidate its binding affinity for the dopamine D1 receptor and its functional activity at the serotonin 5-HT2A receptor. This information is fundamental for understanding the compound's mechanism of action and for guiding further drug development efforts. It is imperative for researchers to include appropriate positive and negative controls and to perform robust data analysis to ensure the validity and reproducibility of the experimental results.

Application Notes and Protocols for Testing the Efficacy of a Novel Compound (e.g., Dexnafenodone Hydrochloride) in In Vivo Models

Disclaimer: As of the current date, publicly available information on "Dexnafenodone Hydrochloride" is limited. The following application notes and protocols are presented as a detailed template for researchers, scientists, and drug development professionals. This document provides a framework for testing the efficacy of a hypothetical novel compound with presumed dopaminergic and neuroprotective properties in relevant in vivo models for neurodegenerative disorders such as Parkinson's Disease and Restless Legs Syndrome. The experimental designs, data, and signaling pathways are illustrative and should be adapted based on the actual pharmacological profile of the compound under investigation.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic effects in neurodegenerative and movement disorders. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models of Parkinson's Disease and Restless Legs Syndrome.

Hypothetical Mechanism of Action

For the purpose of this illustrative guide, we will hypothesize that this compound acts as a potent and selective dopamine (B1211576) D2/D3 receptor agonist with additional neuroprotective properties, potentially through the modulation of downstream signaling pathways that regulate oxidative stress and inflammation.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for this compound.

In Vivo Models and Experimental Protocols

The following section details the protocols for two widely used rodent models relevant to the hypothetical mechanism of action of this compound.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is a classic neurotoxin-based model that leads to the degeneration of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's Disease.[1][2][3]

Caption: Experimental workflow for the 6-OHDA rat model.

-